molecular formula C34H48N2O10S B6614900 bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid CAS No. 1263045-48-2

bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid

Katalognummer B6614900
CAS-Nummer: 1263045-48-2
Molekulargewicht: 676.8 g/mol
InChI-Schlüssel: HOBWAPHTEJGALG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid” is a complex organic compound . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of this compound is complex. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The molecular weight of a similar compound, 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl, is 323.86 .


Chemical Reactions Analysis

The stereochemical control in the synthesis of this compound is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Wirkmechanismus

Target of Action

Atropine sulfate primarily targets muscarinic acetylcholine receptors . These receptors play a crucial role in the parasympathetic nervous system, which is responsible for “rest and digest” activities .

Mode of Action

Atropine operates as a competitive, reversible antagonist of muscarinic receptors . By blocking the action of acetylcholine on muscarinic receptors, it inhibits the parasympathetic nervous system . This blockage of acetylcholine’s effects allows it to be used in a variety of therapeutic applications, including pupil dilation and the treatment of anticholinergic poisoning and symptomatic bradycardia .

Biochemical Pathways

Atropine’s antagonistic action on muscarinic receptors affects several biochemical pathways. It inhibits the effects of excessive vagal activation on the heart, which is manifested as sinus bradycardia and AV nodal block . Therefore, atropine can temporarily revert sinus bradycardia to a normal sinus rate and reverse AV nodal blocks by removing vagal influences .

Pharmacokinetics

The pharmacokinetics of atropine are noted to be nonlinear post intravenous administration within a dose range of 0.5 to 4 mg . Atropine has a plasma protein binding capacity of about 44%, which is saturable in the 2-20 µg/mL concentration range . Following intravenous administration, the total clearance of atropine ranged between 5.9 and 6.8 mL/min/kg .

Result of Action

Atropine’s action results in several molecular and cellular effects. It induces mydriasis by blocking contraction of the circular pupillary sphincter muscle, thereby allowing the radial iris dilator muscle to contract and dilate the pupil . In cardiac uses, it works as a nonselective muscarinic acetylcholinergic antagonist, increasing firing of the sinoatrial node (SA) and conduction through the atrioventricular node (AV) of the heart .

Action Environment

The action, efficacy, and stability of atropine sulfate can be influenced by various environmental factors. For instance, exercise before and after intramuscular administration decreases the clearance of atropine . Furthermore, the compound’s action can be affected by the patient’s physiological state, such as their heart rate and blood pressure.

Eigenschaften

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H23NO3.H2O4S/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBWAPHTEJGALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48N2O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atropine sulphate

CAS RN

55-48-1, 620-61-1
Record name Benzeneacetic acid, .alpha.-(hydroxymethyl)- (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, sulfate (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (.alpha.S)-, sulfate (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hyoscyamine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.678
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Atropine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.214
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid
Reactant of Route 2
Reactant of Route 2
bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid
Reactant of Route 3
Reactant of Route 3
bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid
Reactant of Route 4
bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid
Reactant of Route 5
bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid
Reactant of Route 6
Reactant of Route 6
bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate), sulfuric acid

Q & A

Q1: What is the primary mechanism of action of atropine sulfate?

A: Atropine sulfate is a muscarinic antagonist, meaning it competitively inhibits the action of acetylcholine at muscarinic acetylcholine receptors. [, , , ]

Q2: What are the downstream effects of atropine sulfate's interaction with muscarinic receptors?

A: Blockade of muscarinic receptors by atropine sulfate leads to a range of effects, including mydriasis (pupil dilation), reduced secretions (salivation, sweating), tachycardia (increased heart rate), and decreased gastrointestinal motility. [, , , , , , , ]

Q3: Does atropine sulfate cross the blood-brain barrier?

A: While atropine sulfate is generally considered to cross the blood-brain barrier, its quaternary derivative, atropine methylbromide, is believed to have limited penetration. This difference in penetration impacts their respective effects on heart rate. []

Q4: What is the molecular formula and weight of atropine sulfate?

A: The molecular formula of atropine sulfate monohydrate is (C17H23NO3)2 · H2SO4 · H2O. Its molecular weight is 694.84 g/mol. [, ]

Q5: What spectroscopic techniques are used to characterize atropine sulfate?

A: Researchers utilize various spectroscopic methods to identify and quantify atropine sulfate, including ultraviolet-visible (UV-Vis) spectrophotometry, infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS). [, , , , ]

Q6: Is atropine sulfate compatible with other drugs during Y-site administration?

A: Studies show that atropine sulfate demonstrates good physical and chemical compatibility with commonly co-administered parenteral drugs like famotidine, heparin sodium, lidocaine hydrochloride, and potassium chloride during simulated Y-site administration. []

Q7: Are there computational chemistry studies on atropine sulfate?

A: While the provided research does not explicitly discuss computational modeling of atropine sulfate, it highlights the determination of its pKa value using UV Vis spectrophotometry. This data can be valuable for further computational studies investigating its interactions with biological targets. []

Q8: How do structural modifications impact the activity of atropine-like compounds?

A: Research comparing atropine, atropine methylnitrate, and synthetic antispasmodic compounds reveals that structural modifications, particularly the presence and nature of quaternary ammonium groups, significantly influence their potency and selectivity for muscarinic receptor subtypes. []

Q9: What are the common formulations of atropine sulfate?

A: Atropine sulfate is available in various formulations, including intravenous (IV) solutions, ophthalmic solutions, and oral solutions. [, , , , , ]

Q10: How does the formulation of atropine sulfate affect its efficacy and applications?

A: Different formulations impact the pharmacokinetic profile of atropine sulfate. For instance, intravenous administration results in rapid systemic effects, while topical ophthalmic application primarily targets ocular tissues. [, , , , ]

Q11: How is atropine sulfate absorbed and distributed in the body?

A: Atropine sulfate is well-absorbed after intramuscular and inhalation administration, with peak serum concentrations achieved within a few hours. [, ]

Q12: What is the duration of action of atropine sulfate?

A: The duration of atropine's effects can vary depending on the dose, route of administration, and the specific physiological parameter being measured. Studies demonstrate that the mydriatic effect of topical atropine sulfate in the equine eye can last for more than 14 days. []

Q13: What animal models are used to study the effects of atropine sulfate?

A: Researchers utilize various animal models, including rats, rabbits, dogs, and guinea pigs, to investigate the pharmacological effects of atropine sulfate on parameters such as heart rate, blood pressure, and bronchodilation. [, , , , , , ]

Q14: Are there known mechanisms of resistance to atropine sulfate?

A: While the provided research does not elaborate on specific resistance mechanisms to atropine sulfate, it highlights the importance of combining it with other agents, like pralidoxime chloride, for effective treatment against nerve agent toxicity. This suggests that relying solely on atropine sulfate may not provide optimal protection in all scenarios. []

Q15: What are the potential adverse effects of atropine sulfate?

A: The research emphasizes that while atropine sulfate is a valuable therapeutic agent, it can induce adverse effects, particularly at high doses. These effects stem from its anticholinergic properties and can manifest as tachycardia, dry mouth, constipation, and, in severe cases, central nervous system disturbances. [, ]

Q16: What novel drug delivery systems are being explored for atropine sulfate?

A: Researchers are investigating innovative delivery systems, like albumin-chitosan microparticles, to enhance the efficacy and duration of action of atropine sulfate for ocular drug delivery. These systems aim to prolong drug contact time with target tissues and minimize systemic side effects. []

Q17: What analytical methods are used to quantify atropine sulfate in pharmaceutical formulations?

A: Several analytical techniques are employed to quantify atropine sulfate in pharmaceutical products. These include high-performance liquid chromatography (HPLC) with UV absorbance or fluorescence detection, gas chromatography-mass spectrometry (GC-MS), and ion-pair colorimetry. These methods offer varying levels of sensitivity and specificity for accurate determination of atropine sulfate content. [, , , , ]

Q18: How does atropine sulfate affect porphyrin levels in rat Harderian glands?

A: Research demonstrates that atropine sulfate administration in rats can significantly elevate porphyrin levels in the Harderian glands. This effect is attributed to the suppression of secretory material expulsion from the glands, leading to porphyrin accumulation and luminal dilation. []

Q19: What is the historical context of atropine sulfate use?

A: Atropine, derived from the Atropa belladonna plant, has a long history of medicinal use, dating back centuries. It was initially recognized for its mydriatic properties and later explored for its anticholinergic effects in various medical conditions. [, , ]

Q20: How does atropine sulfate interact with other drugs that affect the heart rate?

A: Studies reveal complex interactions between atropine sulfate and other drugs influencing heart rate. For instance, atropine can antagonize the bradycardic effects of xylazine while potentiating its hypertensive effects. Understanding these interactions is crucial for safe and effective clinical use. []

Q21: How effective is atropine sulfate in combination with beta-adrenergic agonists for acute asthma?

A: Clinical trials evaluating the efficacy of combining atropine sulfate with beta-adrenergic agonists like albuterol for acute asthma have produced mixed results. Some studies show no additional benefit over using beta-agonists alone, while others suggest potential advantages in specific patient populations. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.